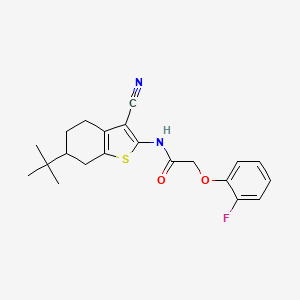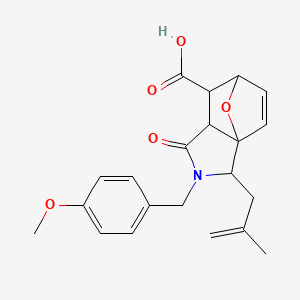
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a cyano group, and a fluorophenoxyacetamide moiety
Preparation Methods
The synthesis of N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the reaction can be carried out without solvent at room temperature or with heating in a steam bath. Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of automated reactors.
Chemical Reactions Analysis
N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the fluorophenoxy moiety.
Condensation: The active hydrogen on the cyanoacetamide group can participate in condensation reactions to form heterocyclic compounds.
Scientific Research Applications
N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the fluorophenoxy moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The benzothiophene core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar compounds to N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE include other cyanoacetamide derivatives and benzothiophene-based compounds . These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the fluorophenoxy group in N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE distinguishes it from other related compounds, potentially offering unique advantages in terms of binding affinity and specificity.
Properties
Molecular Formula |
C21H23FN2O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide |
InChI |
InChI=1S/C21H23FN2O2S/c1-21(2,3)13-8-9-14-15(11-23)20(27-18(14)10-13)24-19(25)12-26-17-7-5-4-6-16(17)22/h4-7,13H,8-10,12H2,1-3H3,(H,24,25) |
InChI Key |
VKZHQUSZXZFGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11075471.png)
![Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11075481.png)

![6-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}hexanoic acid](/img/structure/B11075489.png)

![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B11075496.png)
![(3-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone](/img/structure/B11075499.png)
![3-(4-bromophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11075500.png)
![N-(4-fluorophenyl)-N-{1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}acetamide](/img/structure/B11075504.png)

![(5E)-1-(4-methoxyphenyl)-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11075526.png)
![Methyl 3,3,3-trifluoro-2-methoxy-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B11075534.png)
![4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid](/img/structure/B11075539.png)
![12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene](/img/structure/B11075540.png)
